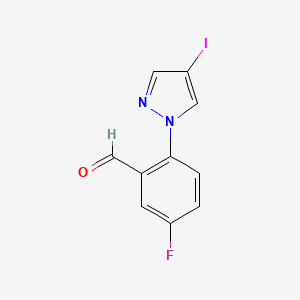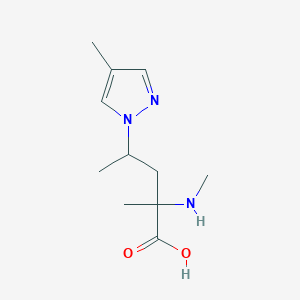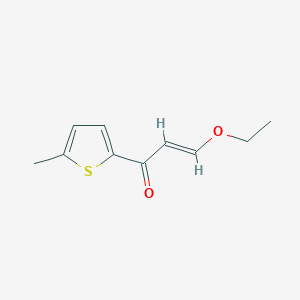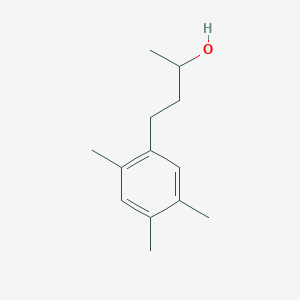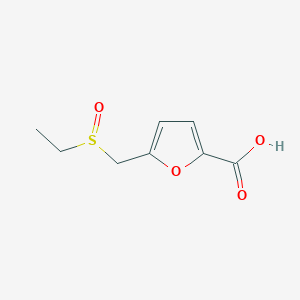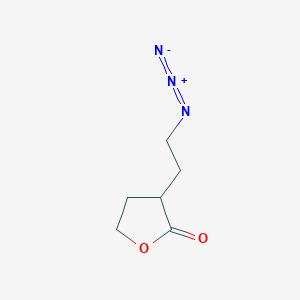
3-(2-Azidoethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Azidoethyl)oxolan-2-one is a chemical compound with the molecular formula C5H7N3O2 It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)oxolan-2-one typically involves the conversion of alcohols to azides. A practical one-pot synthesis method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned one-pot method. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted oxolan-2-one derivatives.
Reduction: Formation of 3-(2-aminoethyl)oxolan-2-one.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
3-(2-Azidoethyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)oxolan-2-one is primarily based on its ability to undergo click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition reactions with alkynes. This property makes it useful in bioconjugation and labeling applications, where it can target specific molecular pathways and structures.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)oxolan-2-one: Similar structure but with an amino group instead of an azido group.
3-(2-Hydroxyethyl)oxolan-2-one: Contains a hydroxy group instead of an azido group.
3-(2-Bromoethyl)oxolan-2-one: Contains a bromo group instead of an azido group.
Uniqueness
3-(2-Azidoethyl)oxolan-2-one is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(2-azidoethyl)oxolan-2-one |
InChI |
InChI=1S/C6H9N3O2/c7-9-8-3-1-5-2-4-11-6(5)10/h5H,1-4H2 |
InChI Key |
PMSCXCRXIBSQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


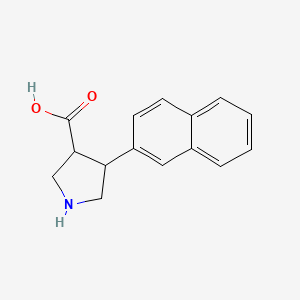

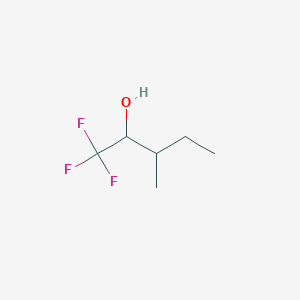
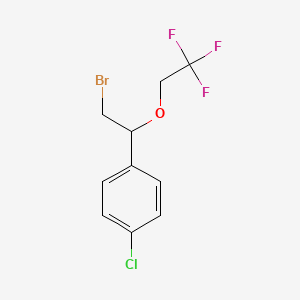
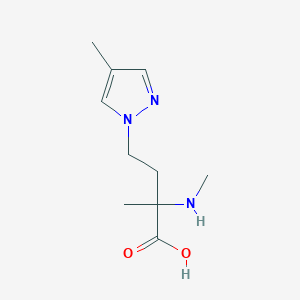
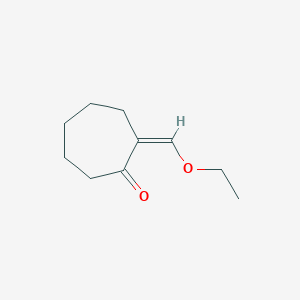
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
